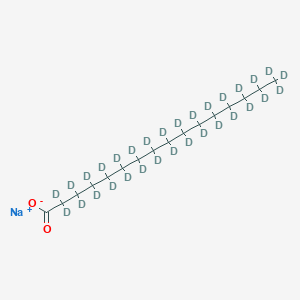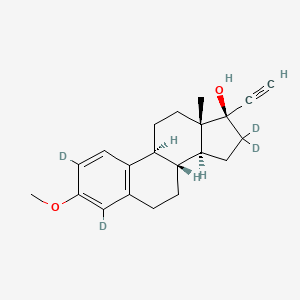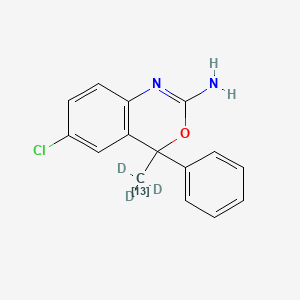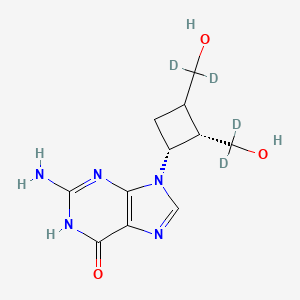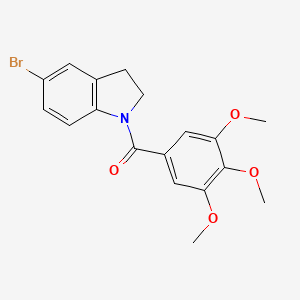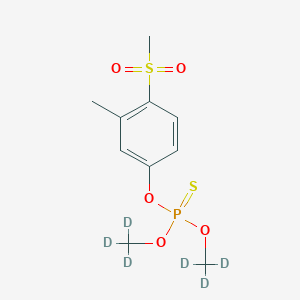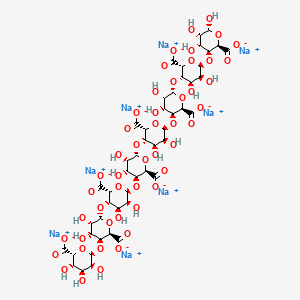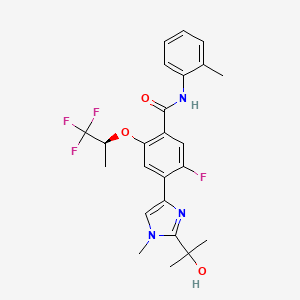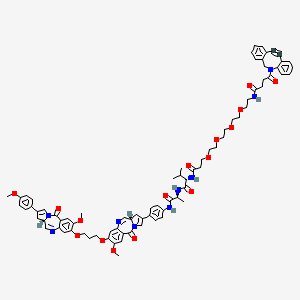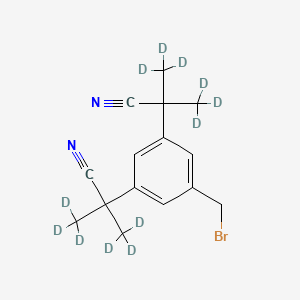
Anastrozole-destriazole-Br-d12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anastrozole-destriazole-Br-d12 is a deuterated derivative of Anastrozole, a non-steroidal aromatase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Anastrozole. The deuterium atoms in this compound provide a unique advantage in tracing and analyzing the compound’s behavior in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anastrozole-destriazole-Br-d12 involves multiple steps, starting with the preparation of the core Anastrozole structure. The key steps include:
Formation of the triazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of deuterium atoms: Deuterium is incorporated into the molecule using deuterated reagents and solvents.
Bromination: The final step involves the selective bromination of the triazole ring to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of starting materials are synthesized and purified.
Optimization of reaction conditions: Reaction parameters such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification and isolation: The final product is purified using techniques like chromatography and crystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
Anastrozole-destriazole-Br-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the brominated triazole ring to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
科学研究应用
Anastrozole-destriazole-Br-d12 is widely used in scientific research for:
Pharmacokinetic studies: The deuterium atoms allow for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Metabolic pathway analysis: Researchers use this compound to study the metabolic pathways of Anastrozole and its derivatives.
Drug development: The compound serves as a reference standard in the development of new aromatase inhibitors and related drugs.
Biological research: It is used to investigate the biological effects of Anastrozole and its interactions with various molecular targets.
作用机制
Anastrozole-destriazole-Br-d12 exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By blocking this enzyme, the compound reduces estrogen levels in the body, which is particularly useful in the treatment of hormone receptor-positive breast cancer. The molecular targets include the aromatase enzyme and estrogen receptors, and the pathways involved are related to estrogen synthesis and signaling.
相似化合物的比较
Similar Compounds
Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.
Exemestane: A steroidal aromatase inhibitor with distinct structural features.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Uniqueness
Anastrozole-destriazole-Br-d12 is unique due to its deuterium atoms, which provide advantages in pharmacokinetic and metabolic studies. The brominated triazole ring also offers unique reactivity, allowing for the synthesis of various derivatives with potential therapeutic applications.
属性
分子式 |
C15H17BrN2 |
|---|---|
分子量 |
317.29 g/mol |
IUPAC 名称 |
2-[3-(bromomethyl)-5-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3/i1D3,2D3,3D3,4D3 |
InChI 键 |
IHXHGCDOJLOZML-MGKWXGLJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)CBr)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


